6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione
Description
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at the 6-position and two ketone groups at the 5- and 7-positions. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and dicarbonyl compounds, as exemplified by the reaction of 5-aminopyrazole with diethyl malonate under solvent-free conditions .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-7(12)10-6-3-4-9-11(6)8(5)13/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
FYGZPMVFTWNJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=CC=NN2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which then undergoes cyclization with formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, forming stable complexes that prevent substrate binding and catalysis .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitution Patterns
| Compound Name | Substituent Positions | Key Structural Features |
|---|---|---|
| 6-Ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione | 6-ethyl | Ethyl group at 6-position; ketones at 5,7 |
| 2-Ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione | 2-ethyl | Ethyl group at 2-position; altered sterics |
| 3-Ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione | 3-ethyl | Ethyl group at 3-position; electronic effects |
| 2,6-Dimethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione | 2,6-dimethyl | Enhanced steric hindrance at 2 and 6 |
| 2-Propyl-pyrazolo[1,5-a]pyrimidine-5,7-dione | 2-propyl | Longer alkyl chain; increased hydrophobicity |
Key Observations :
- Positional Isomerism : The ethyl group’s position significantly impacts reactivity and applications. For example, the 6-ethyl derivative (target compound) exhibits distinct electronic effects compared to 2- or 3-ethyl analogues due to proximity to the pyrimidine ring’s electron-deficient regions .
- Steric Effects : 2,6-Dimethyl derivatives (e.g., CAS 1423025-72-2) show reduced reactivity in nucleophilic substitutions due to steric hindrance .
- Alkyl Chain Length : Propyl-substituted analogues (e.g., 2-propyl variant, CAS 1566821-88-2) demonstrate increased lipophilicity, influencing solubility and pharmacokinetic profiles .
Key Findings :
- The 6-ethyl derivative is synthesized efficiently (76–87% yield) via condensation, whereas propyl-substituted analogues require harsher conditions (e.g., POCl3) with lower yields (32–38%) .
- Multicomponent reactions (e.g., using aldehydes) offer modularity but are sensitive to substituent electronic effects. Electron-withdrawing groups on aldehydes reduce yields compared to electron-donating groups .
Key Insights :
Biological Activity
6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHNO
- IUPAC Name : 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione
Biological Activity Overview
The biological activities of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione have been explored in various studies. Key findings include:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could inhibit bacterial growth by disrupting cellular processes.
-
Anticancer Properties :
- Research indicates that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- In vitro studies have highlighted its potential to inhibit tumor growth in various cancer models.
-
Anti-inflammatory Effects :
- The compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce cytokine production in activated immune cells.
- Experimental models have shown a decrease in inflammation markers following treatment with this compound.
The mechanisms underlying the biological activities of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione are multifaceted:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : It may affect various signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the efficacy of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against multiple bacterial strains with low MIC values. |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Anti-inflammatory | Reduced TNF-alpha and IL-6 levels in macrophage cultures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
